molecular formula C12H10F3N3OS B2792745 4-{[1-(1,3-Thiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2415487-68-0

4-{[1-(1,3-Thiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B2792745
CAS No.: 2415487-68-0
M. Wt: 301.29
InChI Key: QAJLGODZEOIXJE-UHFFFAOYSA-N
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Description

4-{[1-(1,3-Thiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1,3-Thiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This can be achieved through various methods, including the reaction of 2-(trifluoromethyl)pyridine with suitable reagents under controlled conditions . The subsequent steps involve the formation of the azetidine and thiazole rings, which are typically achieved through cyclization reactions using appropriate catalysts and solvents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1,3-Thiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .

Mechanism of Action

The mechanism of action of 4-{[1-(1,3-Thiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[1-(1,3-Thiazol-2-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine stands out due to its unique combination of the trifluoromethyl group, azetidine ring, and thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-8(1-2-16-10)19-9-6-18(7-9)11-17-3-4-20-11/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJLGODZEOIXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CS2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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